Bridgehead Quaternary Center vs. Peripheral Esters
Methyl hexahydroindolizine-8a(1H)-carboxylate positions the ester directly at the 8a ring junction carbon, generating a quaternary sp³ center. In contrast, Methyl octahydroindolizine-5-carboxylate (CAS 99189-25-0) places the ester at the peripheral 5-position on a secondary carbon, while Ethyl 1,2,3,5,6,7-hexahydroindolizine-8-carboxylate (CAS 90407-59-3) places the ester at the peripheral 8-position [1]. The bridgehead substitution in the target compound eliminates a hydrogen bond donor at the ring junction, constrains ring conformations, and alters the basicity of the tertiary amine through through-bond inductive effects that differ from through-space effects seen with peripheral esters [1].
| Evidence Dimension | Ester substitution position and carbon hybridization at the attachment point |
|---|---|
| Target Compound Data | 8a-position (bridgehead); quaternary sp³ carbon; methyl ester; SMILES: COC(=O)C12CCCCN1CCC2 |
| Comparator Or Baseline | Methyl octahydroindolizine-5-carboxylate: 5-position (peripheral); secondary carbon. Ethyl hexahydroindolizine-8-carboxylate: 8-position (peripheral); secondary carbon. Octahydroindolizine-8a-carboxylic acid: 8a-position but free carboxylic acid (H-bond donor). |
| Quantified Difference | Qualitative structural difference: bridgehead quaternary center (target) vs. peripheral secondary center (comparators). TPSA difference: 29.5 Ų (target) vs. 29.5 Ų (5-carboxylate, same formula) vs. 30.7 Ų (ethyl indolizine-6-carboxylate, aromatic) [2]. |
| Conditions | Structural comparison based on PubChem computed descriptors (InChI, SMILES) and IUPAC nomenclature analysis |
Why This Matters
The quaternary bridgehead center confers distinct conformational constraints and metabolic stability profiles that affect fragment linking strategies and scaffold optimization in medicinal chemistry programs; procurement of the incorrect positional isomer yields a fundamentally different chemical entity.
- [1] PubChem. Methyl hexahydroindolizine-8a(1H)-carboxylate. Compound Summary, CID 118109340. IUPAC Name: methyl 2,3,5,6,7,8-hexahydro-1H-indolizine-8a-carboxylate; SMILES: COC(=O)C12CCCCN1CCC2. National Center for Biotechnology Information. View Source
- [2] SL Pharmchem. Ethyl Indolizine-6-carboxylate Product Data. PSA: 30.71000, LogP: 2.11600. View Source
